
(3S,4R)-Tofacitinib
Übersicht
Beschreibung
(3S,4R)-Tofacitinib is a chiral compound that belongs to the class of Janus kinase inhibitors. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The compound works by inhibiting the activity of Janus kinase enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis (RA)
Tofacitinib has demonstrated significant efficacy in RA management. Clinical trials have shown that it can reduce disease activity effectively, with studies reporting that 82% of patients achieved treatment targets in real-world settings . In randomized controlled trials (RCTs), tofacitinib as monotherapy or in combination with DMARDs resulted in substantial improvements in disease activity scores such as the American College of Rheumatology (ACR) response rates and the Disease Activity Score (DAS28) .
Key Findings:
- Efficacy: Achieved low disease activity or remission rates ranging from 30.2% to 70.7% across different patient groups .
- Safety: Generally consistent safety profile with discontinuation rates due to ineffectiveness lower than other treatments .
Ankylosing Spondylitis (AS)
Tofacitinib has also been investigated for ankylosing spondylitis, a type of inflammatory arthritis affecting the spine. A phase III study indicated that tofacitinib significantly improved symptoms compared to placebo, achieving higher response rates for both ACR20 and ACR40 at week 16 .
Clinical Trial Insights:
- Participants: 269 patients with active AS.
- Results: ASAS20 response rate was 56.4% for tofacitinib versus 29.4% for placebo .
Dermatomyositis
A recent open-label study explored the use of tofacitinib in treatment-refractory dermatomyositis. The results showed significant improvements in disease activity, with half of the subjects experiencing moderate improvement after 12 weeks .
Study Details:
- Participants: 10 subjects receiving extended-release doses.
- Outcomes: Statistically significant reductions in disease activity scores and chemokine levels were observed .
Safety Profile
The long-term safety of tofacitinib has been assessed through extensive clinical trials and real-world data. A comprehensive analysis reported stable adverse event rates over time, with no new safety risks identified after nearly a decade of use . Common adverse events included infections and elevated liver enzymes, but these were generally manageable.
Comparative Efficacy
Tofacitinib's efficacy compared to other treatment modalities has been a subject of interest:
Wirkmechanismus
Target of Action
(3S,4R)-Tofacitinib is a selective inhibitor of the Janus kinase (JAK) family . The primary targets of this compound are the JAK enzymes, which play a crucial role in the signaling pathways of a variety of cytokines and growth factors .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of downstream effector proteins . This inhibition consequently disrupts cytokine signaling for key pathways involved in inflammatory diseases . It has been observed that this compound more potently inhibits JAK1 than other JAK isoforms .
Biochemical Pathways
The JAK-STAT (Janus kinase–signal transducers and activators of transcription) pathway is a key pathway affected by this compound . This pathway is involved in the pathogenesis of several chronic and progressive immune-mediated inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully characterized. Similar compounds like upadacitinib have been characterized in many clinical trials . These trials have demonstrated the pharmacokinetics, pharmacodynamics, efficacy, and safety of such compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of inflammatory responses. By disrupting the JAK-STAT signaling pathway, the compound can potentially alleviate symptoms associated with chronic inflammatory diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3S,4R)-Tofacitinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein wichtiger Schritt in der Synthese ist die Bildung des Pyrrolidinrings, die durch eine Reihe von Reaktionen erzielt wird, darunter Ring-Schließende Metathese und Lipase-vermittelte kinetische Auflösung . Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von fortschrittlichen Techniken wie kontinuierlicher Durchflusschemie und automatisierter Synthese, um die Effizienz zu steigern und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (3S,4R)-Tofacitinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in der Verbindung zu modifizieren, was zur Bildung neuer Analoga führt.
Substitution: Substitutionsreaktionen, wie z. B. nucleophile Substitution, können eingesetzt werden, um verschiedene Substituenten in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter Bedingungen wie Rückfluss oder Raumtemperatur verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Upadacitinib: Another Janus kinase inhibitor with a similar mechanism of action but different chemical structure.
Baricitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis, with a different selectivity profile compared to (3S,4R)-Tofacitinib.
Ruxolitinib: A Janus kinase inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.
Uniqueness: this compound is unique in its specific inhibition of Janus kinase 1 and Janus kinase 3, which makes it particularly effective in treating autoimmune diseases. Its chiral nature also contributes to its selectivity and potency .
Biologische Aktivität
(3S,4R)-Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA) and ulcerative colitis (UC). This compound has garnered attention due to its unique mechanism of action, efficacy, and safety profile. This article explores the biological activity of this compound, supported by clinical data and case studies.
Tofacitinib selectively inhibits JAK1 and JAK3, which are crucial for the signaling pathways of various cytokines involved in inflammatory processes. By blocking these pathways, tofacitinib reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to decreased inflammation and improved symptoms in patients with autoimmune diseases .
Rheumatoid Arthritis
Tofacitinib has been extensively studied for its efficacy in treating RA. In a phase 3 clinical trial involving 1,000 patients, those receiving tofacitinib 5 mg twice daily showed significant improvements in disease activity scores compared to placebo. The Clinical Disease Activity Index (CDAI) low disease activity (LDA) rates were reported as follows:
Time Point | CDAI LDA Rate (%) |
---|---|
Month 3 | 32.2 - 62.2 |
Month 12 | 64.0 - 70.7 |
Month 72 | 27.7 |
Patients also experienced improvements in physical function and overall quality of life . The retention rate for tofacitinib monotherapy was comparable to that of combination therapies, indicating its effectiveness as a standalone treatment option .
Ulcerative Colitis
In patients with UC, tofacitinib has demonstrated efficacy in both chronic active disease and acute severe cases. A multicenter cohort study highlighted that biologic-naïve patients had better responses to therapy. The data suggested that older age and higher baseline clinical activity were associated with reduced efficacy .
Dermatomyositis
A recent open-label study investigated the use of tofacitinib in treatment-refractory dermatomyositis (DM). Ten subjects were administered a daily dose of 11 mg for 12 weeks. The primary outcome measure showed that all subjects met the criteria for improvement based on the ACR/EULAR response criteria. Notably, there was a significant reduction in disease activity as measured by the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI), with a mean score change from 28 at baseline to 9.5 at week 12 (P = 0.0005) .
Safety Profile
Tofacitinib is generally well-tolerated, with a manageable safety profile observed across multiple studies. Common adverse effects include infections and gastrointestinal issues; however, serious complications such as thromboembolic events have not been significantly associated with its use . Long-term studies have indicated that the risk profile remains stable over extended periods of treatment .
Eigenschaften
IUPAC Name |
3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433459 | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092578-48-7 | |
Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epitofacitinib, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITOFACITINIB, (3S,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.